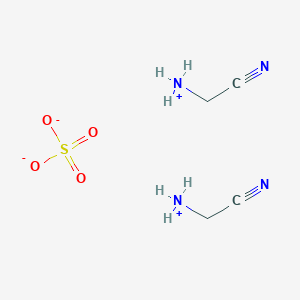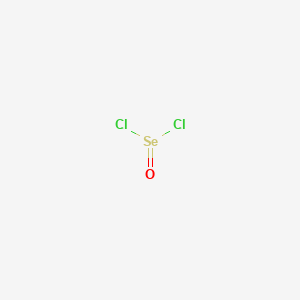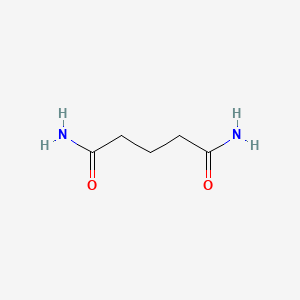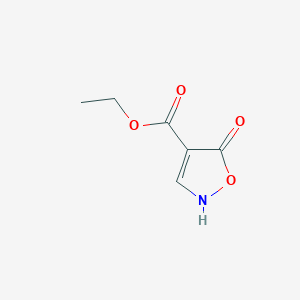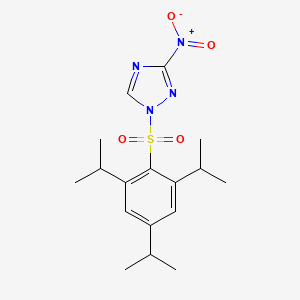
1-Ethinylcyclohexylamin
Übersicht
Beschreibung
1-Ethynylcyclohexylamine is a chemical compound with the linear formula HC≡CC6H10NH2 . It is used in the synthesis of bicyclic and tetracyclic compounds . It has also been used as a substrate in the reaction of a series of alkynes with mercury (II) acetate .
Molecular Structure Analysis
The molecular structure of 1-Ethynylcyclohexylamine is represented by the linear formula HC≡CC6H10NH2 . The molecular weight is 123.20 .Chemical Reactions Analysis
1-Ethynylcyclohexylamine has been used as a substrate in the reaction of a series of alkynes with mercury (II) acetate . Specific details about other chemical reactions involving 1-Ethynylcyclohexylamine are not available in the search results.Physical and Chemical Properties Analysis
1-Ethynylcyclohexylamine is a liquid at room temperature . It has a refractive index of 1.482 (lit.) . The boiling point is 65-66 °C/20 mmHg (lit.) . The density is 0.913 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthese von bicyclischen und tetracyclischen Verbindungen
1-Ethinylcyclohexylamin wurde bei der Synthese von bicyclischen und tetracyclischen Verbindungen verwendet . Diese Arten von Verbindungen sind auf dem Gebiet der organischen Chemie wichtig, da sie in vielen biologisch aktiven Naturprodukten vorkommen. Die einzigartige Struktur dieser Verbindungen verleiht ihnen oft interessante chemische und physikalische Eigenschaften, die sie in einer Vielzahl von Anwendungen nützlich machen, von Pharmazeutika bis hin zur Materialwissenschaft.
Reaktion mit Quecksilber(II)-acetat
Diese Verbindung wurde auch als Substrat in der Reaktion einer Reihe von Alkinen mit Quecksilber(II)-acetat verwendet . Diese Art von Reaktion ist auf dem Gebiet der synthetischen Chemie wichtig, da sie zur Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen führen kann, wodurch die Synthese komplexer organischer Moleküle ermöglicht wird.
Safety and Hazards
1-Ethynylcyclohexylamine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .
Wirkmechanismus
Mode of Action
The exact mode of action of 1-Ethynylcyclohexylamine is currently unknown due to the lack of specific studies on this compound. It has been used in the synthesis of bicyclic and tetracyclic compounds . It was also used as a substrate in the reaction of a series of alkynes with mercury (II)acetate .
Result of Action
Its role in the synthesis of bicyclic and tetracyclic compounds suggests that it may have significant effects at the molecular level .
Biochemische Analyse
Biochemical Properties
1-Ethynylcyclohexylamine plays a significant role in biochemical reactions due to its unique structure. It has been used as a substrate in the synthesis of bicyclic and tetracyclic compounds . The compound interacts with enzymes such as mercury (II) acetate, facilitating the reaction of a series of alkynes . These interactions are crucial for the formation of complex molecular structures, highlighting the compound’s versatility in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethynylcyclohexylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Ethynylcyclohexylamine remains stable under specific conditions, allowing for extended observation of its biochemical effects .
Dosage Effects in Animal Models
The effects of 1-Ethynylcyclohexylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
1-Ethynylcyclohexylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Ethynylcyclohexylamine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1-Ethynylcyclohexylamine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is crucial for elucidating its role in cellular processes .
Eigenschaften
IUPAC Name |
1-ethynylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-8(9)6-4-3-5-7-8/h1H,3-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKOYYDQISQOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067554 | |
| Record name | Cyclohexanamine, 1-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30389-18-5 | |
| Record name | 1-Ethynylcyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30389-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynylcyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanamine, 1-ethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanamine, 1-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynylcyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYNYLCYCLOHEXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z445AV6Q6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of 1-Ethynylcyclohexylamine highlighted in the research?
A1: 1-Ethynylcyclohexylamine serves as a valuable building block in organic synthesis. The research demonstrates its utility in constructing various heterocyclic systems. For instance, it readily reacts with α,β-alkynic ketones to yield cyclohexane-embedded N-propargylic β-enaminones [, ]. These intermediates can undergo further transformations, such as palladium-catalyzed coupling with aryl iodides followed by base-mediated cyclization to yield spiro-2H-pyrroles []. Additionally, under basic conditions, these intermediates can be transformed into 1-azaspiro[4.5]deca-1,3-diene derivatives through a unique nucleophilic cyclization process [].
Q2: Can 1-Ethynylcyclohexylamine be used to synthesize organometallic compounds?
A2: Yes, research indicates that 1-Ethynylcyclohexylamine can be incorporated into organometallic complexes. It reacts with the triosmium cluster [Os3(µ-H)(CO)10(µ-η2-NO2)] to yield a pair of isomeric clusters with the general formula [Os3(µ-H)(CO)9(µ-η2-NO2)(NH2R)], where R represents the 1-ethynylcyclohexylamine moiety []. Interestingly, upon thermolysis, one of these isomers undergoes a unique hydride migration from the metal core to the alkyne moiety of the ligand, forming a new organometallic complex [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




